Isothipendyl-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

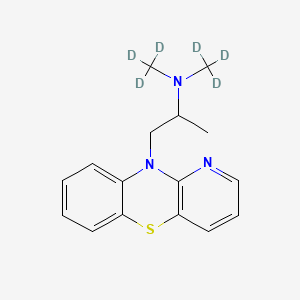

Isothipendyl-d6 is a deuterated form of isothipendyl, a first-generation histamine H1 antagonist. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the molecular structure, which makes it useful in various analytical and pharmacokinetic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isothipendyl-d6 involves the incorporation of deuterium atoms into the molecular structure of isothipendyl. One common method involves the reaction of 1-azaphenothiazine with sodium hydride and anhydrous acetonitrile under nitrogen protection. The reaction mixture is refluxed, and then 1-para-toluene sulfonyl-2-N,N-dimethyl propylamine is added. The mixture is further refluxed, cooled, and filtered to obtain isothipendyl hydrochloride, which is then refined to produce isothipendyl .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous reactions without the need for intermediate product separation. This method ensures high purity (over 99%) and yield (over 70%), making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Isothipendyl-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Isothipendyl-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of isothipendyl in the body.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biological Research: Used to study the interaction of isothipendyl with biological targets, such as histamine receptors.

Medical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.

Wirkmechanismus

Isothipendyl-d6 exerts its effects by selectively binding to histamine H1 receptors. This binding inhibits the action of endogenous histamine, leading to the temporary relief of allergic symptoms such as itching, swelling, and redness. Additionally, this compound has anticholinergic and sedative effects, which contribute to its therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Isothipendyl-d6 is similar to other first-generation histamine H1 antagonists, such as promethazine and diphenhydramine. its deuterated form provides unique advantages in research applications. The presence of deuterium atoms enhances the stability and accuracy of analytical measurements, making it a valuable tool in pharmacokinetic and metabolic studies.

List of Similar Compounds

- Promethazine

- Diphenhydramine

- Chlorpheniramine

- Hydroxyzine

This compound stands out due to its stable isotope labeling, which offers enhanced precision in scientific research.

Biologische Aktivität

Isothipendyl-d6 is a deuterated analog of Isothipendyl, an azaphenothiazine derivative known primarily for its role as a histamine H1 receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 482-15-5

- Molecular Formula: C17H19D6N2S

- Molecular Weight: Approximately 308.48 g/mol

This compound acts primarily as a selective antagonist for the H1 histamine receptor. By binding to these receptors, it inhibits the action of histamine, which is responsible for various allergic symptoms. This mechanism is crucial in treating allergic reactions and conditions such as rhinitis and urticaria.

Antihistaminic Effects

This compound exhibits significant antihistaminic properties, reducing symptoms associated with allergic responses. The compound's affinity for the H1 receptor allows it to effectively block histamine-induced vasodilation and increased vascular permeability.

Sedative Effects

As with many antihistamines, this compound may also possess sedative properties due to its ability to cross the blood-brain barrier. This characteristic can be beneficial in treating insomnia related to allergic conditions.

In Vitro Studies

Research has demonstrated that this compound maintains a high affinity for H1 receptors in vitro, comparable to its non-deuterated counterpart. A study indicated that the presence of deuterium did not significantly alter the binding efficacy or antagonistic activity against histamine-induced responses in cellular assays.

Clinical Implications

Clinical studies involving Isothipendyl have shown its effectiveness in managing allergic rhinitis and other histamine-mediated conditions. Patients treated with Isothipendyl report significant relief from symptoms such as sneezing, itching, and nasal congestion.

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects may include:

- Drowsiness

- Dry mouth

- Dizziness

Long-term use should be monitored due to the risk of tolerance development and potential impact on cognitive function.

Eigenschaften

IUPAC Name |

1-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJBSDFFQWMKBQ-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.